molecular formula C11H16N2O B15297943 3-Methyl-2-morpholinoaniline

3-Methyl-2-morpholinoaniline

Cat. No.: B15297943
M. Wt: 192.26 g/mol
InChI Key: CIRFKYGQEXNBBW-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-yl)aniline is an organic compound that features a morpholine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(morpholin-4-yl)aniline typically involves the reaction of 3-methyl-2-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, followed by nucleophilic substitution with morpholine. This process can be carried out using various reducing agents and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of 3-methyl-2-(morpholin-4-yl)aniline may involve large-scale batch or continuous flow processes. These methods often utilize high-pressure reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(morpholin-4-yl)aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups .

Scientific Research Applications

3-Methyl-2-(morpholin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-dimethylaniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Uniqueness

3-Methyl-2-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-2-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O/c1-9-3-2-4-10(12)11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3

InChI Key

CIRFKYGQEXNBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)N2CCOCC2

Origin of Product

United States

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